molecular formula C12H9F3O2 B8365636 3-{(3,4,5-Trifluorophenyl)methylene}-2,4-pentanedione

3-{(3,4,5-Trifluorophenyl)methylene}-2,4-pentanedione

Cat. No. B8365636
M. Wt: 242.19 g/mol
InChI Key: ZAUJLHXPGXCSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06720324B2

Procedure details

A stirring mixture of 3,4,5-trifluorobenzaldehyde (4.20 g, 26.2 mmol), 2,4-pentanedione (2.62 g, 26.2 mmol), piperidine (0.430 g, 5.00 mmol) in benzene (150 mL) was heated at reflux temperature in a Dean-Stark apparatus for 8 h. The benzene was evaporated and the yellow oily residue was used in the next step without further purification.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH:5]=O.[CH3:12][C:13](=[O:18])[CH2:14][C:15](=[O:17])[CH3:16].N1CCCCC1>C1C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH:5]=[C:14]([C:13](=[O:18])[CH3:12])[C:15](=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1F)F
Name
Quantity
2.62 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
0.43 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature in a Dean-Stark apparatus for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The benzene was evaporated
CUSTOM
Type
CUSTOM
Details
the yellow oily residue was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=C(C(C)=O)C(C)=O)C=C(C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.